1-(2-Methylphenyl)-2-methyl-2-propanol
Overview
Description
1-(2-Methylphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C10H14O It is a secondary alcohol with a phenyl group substituted at the second position of the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-methylphenylmagnesium bromide reacts with acetone to yield the desired alcohol. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 2-methylacetophenone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylacetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to 2-methylphenylmethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 1-(2-methylphenyl)-2-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 2-Methylacetophenone.
Reduction: 2-Methylphenylmethane.
Substitution: 1-(2-Methylphenyl)-2-chloropropane.
Scientific Research Applications
1-(2-Methylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
2-Methyl-2-propanol: A tertiary alcohol with similar structural features but different reactivity.
2-Methylphenol: A phenolic compound with a hydroxyl group directly attached to the aromatic ring.
2-Methylacetophenone: A ketone with a similar aromatic substitution pattern.
Uniqueness: 1-(2-Methylphenyl)-2-methyl-2-propanol is unique due to its secondary alcohol structure combined with a substituted phenyl group
Properties
IUPAC Name |
2-methyl-1-(2-methylphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-6-4-5-7-10(9)8-11(2,3)12/h4-7,12H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWKYANPAPELTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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